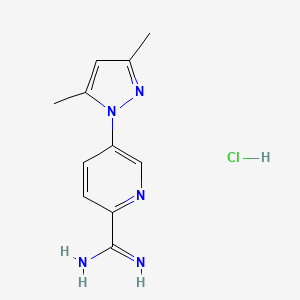
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H13N5·HCl It is known for its unique structure, which includes a pyrazole ring and a pyridine ring connected by a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-cyanopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Cyanopyridine: Another precursor used in the synthetic route.
Pyrazole Derivatives: Compounds with similar pyrazole ring structures, often used in medicinal chemistry.
Uniqueness
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride is unique due to its specific combination of pyrazole and pyridine rings connected by a carboximidamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN5 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;/h3-6H,1-2H3,(H3,12,13);1H |
InChI Key |
OHSKFWOWQHFBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


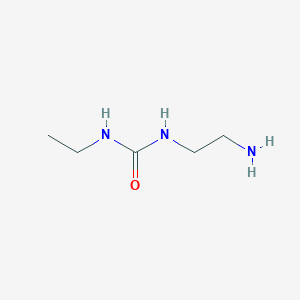
![4-[(1-Methoxypropan-2-yl)amino]butan-2-ol](/img/structure/B13258306.png)
![6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid](/img/structure/B13258312.png)
![4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13258340.png)
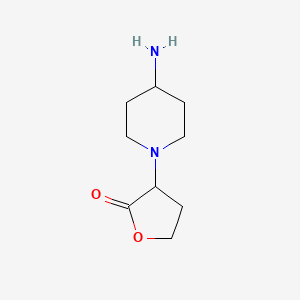
![4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol](/img/structure/B13258360.png)
![N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13258363.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13258368.png)
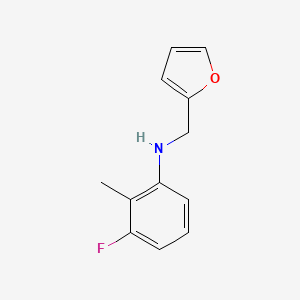
![3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13258382.png)
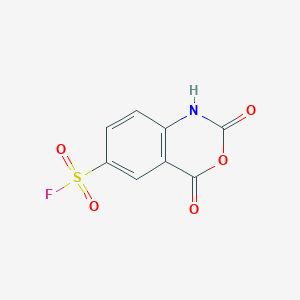
![1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol](/img/structure/B13258390.png)
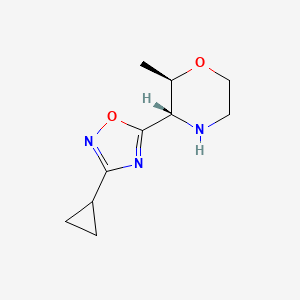
![(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13258401.png)
